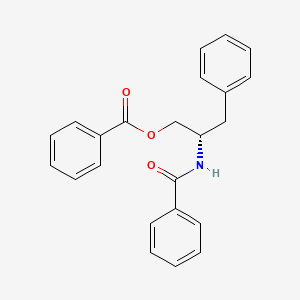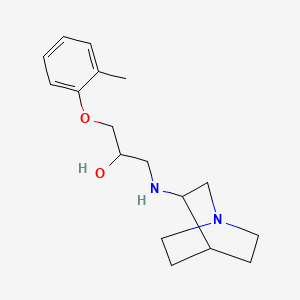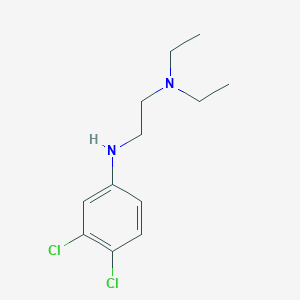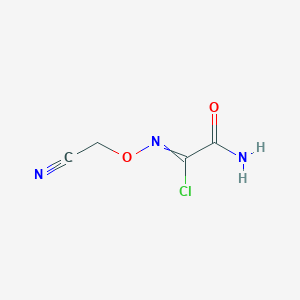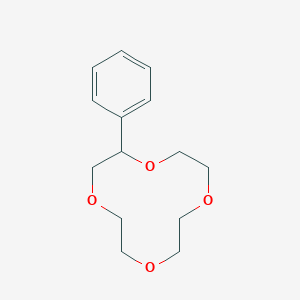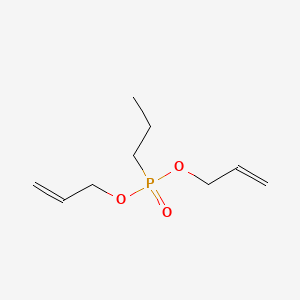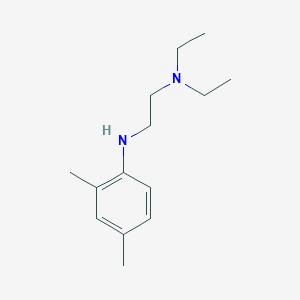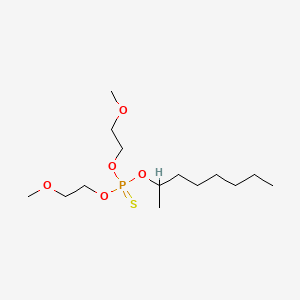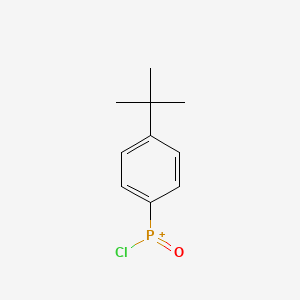![molecular formula C10H18O2 B14454993 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane CAS No. 73208-58-9](/img/structure/B14454993.png)
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single spiro carbon atom. This compound is part of the spiroketal family, which is known for its interesting chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spiroketal structure. One common method includes the reaction of this compound with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of spiro compounds like this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: The spiroketal can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a pheromone by binding to specific receptors in insects, triggering behavioral responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spiroketal with a similar structure but different ring sizes.
2,6-Dichlorospiro[3.3]heptane: A spiro compound with chlorine substituents and a different ring system.
Uniqueness
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane is unique due to its specific ring size and methyl substituents, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in biological systems and makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
73208-58-9 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2,9-dimethyl-1,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O2/c1-8-4-3-6-10(11-8)7-5-9(2)12-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
NJOLKFFMJYRJEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2(O1)CCC(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
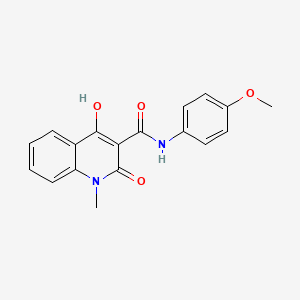
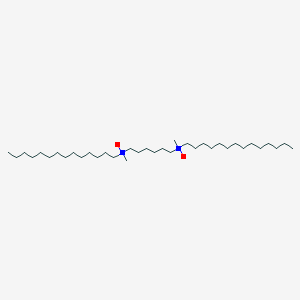
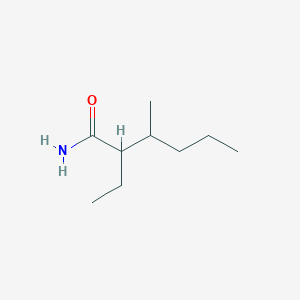
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
